2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride
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Overview
Description
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring fused with a pyrazole ring, which is further connected to a pyrimidine ring
Preparation Methods
The synthesis of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrimidine ring and subsequent hydrochloride salt formation .
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole, pyrazole, or pyrimidine rings are replaced with other groups.
Scientific Research Applications
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and have shown potent biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives: These compounds have been studied for their antileishmanial efficacy and other biological activities.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H10ClN5 |
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Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride |
InChI |
InChI=1S/C9H9N5.ClH/c1-2-11-9(12-3-1)14-8-6-10-4-7(8)5-13-14;/h1-3,5,10H,4,6H2;1H |
InChI Key |
CSIBZINTYHQSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)N(N=C2)C3=NC=CC=N3.Cl |
Origin of Product |
United States |
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